molecular formula C9H11N3O2 B8513841 6-(2,3-Dihydroxypropylamino)nicotinonitrile

6-(2,3-Dihydroxypropylamino)nicotinonitrile

Cat. No.: B8513841
M. Wt: 193.20 g/mol
InChI Key: VMVQMSWOGSGSAJ-UHFFFAOYSA-N
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Description

6-(2,3-Dihydroxypropylamino)nicotinonitrile is a compound that belongs to the class of nicotinonitriles. Nicotinonitriles are known for their diverse pharmacological and biological activities, making them valuable in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2,3-Dihydroxypropylamino)nicotinonitrile can be achieved through a multi-component reaction involving arylaldehydes, methylketones, malononitrile, and ammonium acetate. This reaction is typically catalyzed by tetrabutyl ammonium bromide in an aqueous medium. The reaction conditions are mild, and the process is efficient, yielding high amounts of the desired product.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the use of eco-friendly solvents and inexpensive catalysts like tetrabutyl ammonium bromide suggests that the process can be scaled up for industrial applications.

Chemical Reactions Analysis

Types of Reactions

6-(2,3-Dihydroxypropylamino)nicotinonitrile undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce amines .

Scientific Research Applications

6-(2,3-Dihydroxypropylamino)nicotinonitrile has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 6-(2,3-Dihydroxypropylamino)nicotinonitrile involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of various enzymes and receptors, influencing biological processes at the molecular level .

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

    Bosutinib: Used in the treatment of leukemia.

    Milrinone: A cardiotonic agent.

    Neratinib: Used in the treatment of breast cancer.

    Olprinone: Another cardiotonic agent.

Uniqueness

6-(2,3-Dihydroxypropylamino)nicotinonitrile is unique due to its specific chemical structure, which imparts distinct pharmacological properties. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in scientific research and industry .

Properties

Molecular Formula

C9H11N3O2

Molecular Weight

193.20 g/mol

IUPAC Name

6-(2,3-dihydroxypropylamino)pyridine-3-carbonitrile

InChI

InChI=1S/C9H11N3O2/c10-3-7-1-2-9(11-4-7)12-5-8(14)6-13/h1-2,4,8,13-14H,5-6H2,(H,11,12)

InChI Key

VMVQMSWOGSGSAJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC=C1C#N)NCC(CO)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 3-amino-1,2-propanediol (4.93 g, 54.1 mmol) and 6-chloronicotinonitrile (1.50 g, 10.8 mmol) was prepared in anhydrous dioxane (20 mL), and then stirred at RT for hours and 80° C. for additional hours. The reaction mixture was diluted with EtOAc (100 mL) and washed with a half saturated solution of brine (2×50 mL) and brine (50 mL). The aqueous layers were extracted with EtOAc (2×50 mL). The organic layers were combined, dried (Na2SO4) and concentrated under reduced pressure. After purification by trituration in hot MTBE (10 mL) and filtration, the title compound was obtained as a white powder (970 mg, 46%). UPLC/MS, M+(ESI): 193.9, M−(ESI): 192.1.
Quantity
4.93 g
Type
reactant
Reaction Step One
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Three
Yield
46%

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